

2-Methyl-6-nitro-isoindolin-1-one structure elucidation

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Compound of Interest

Compound Name:	2-Methyl-6-nitro-isoindolin-1-one
CAS No.:	564467-91-0
Cat. No.:	B1429753

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Technical Guide: Structural Elucidation and Characterization of **2-Methyl-6-nitro-isoindolin-1-one**

Executive Summary

The isoindolin-1-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for immunomodulatory drugs (IMiDs) and various kinase inhibitors. The introduction of a nitro group at the 6-position of the 2-methyl-isoindolin-1-one core is a critical synthetic intermediate, often serving as a precursor for aniline-based library generation.

However, the synthesis of **2-methyl-6-nitro-isoindolin-1-one** presents a significant analytical challenge: distinguishing it from its regioisomer, 2-methyl-5-nitro-isoindolin-1-one. Standard low-resolution techniques (LC-MS, IR) cannot definitively differentiate these isomers.

This guide details a rigorous, self-validating structural elucidation protocol using high-field NMR (1D & 2D) to unambiguously assign regiochemistry.

Synthetic Context & The Regioisomer Challenge

To understand the impurity profile, one must understand the origin. Two primary routes exist:

- Route A (Cyclization): Cyclization of methyl 2-methyl-5-nitrobenzoate with methylamine. This route is generally regioselective but relies on the purity of the starting material.
- Route B (Direct Nitration): Nitration of 2-methyl-isoindolin-1-one using

 - Mechanism:[1] The lactam carbonyl is electron-withdrawing (deactivating, meta-director relative to itself), while the alkyl-nitrogen is activating (ortho/para-director).
 - The Problem: Competition between electronic effects leads to a mixture of 6-nitro (favored) and 5-nitro (minor) isomers.

Objective: definitively prove the nitro group is at the C6 position.

Analytical Workflow: The "Triad of Proof"

The following workflow establishes identity through orthogonal data streams.

Phase 1: Mass Spectrometry & IR (Preliminary ID)

- HRMS (ESI+): Expect

at $m/z \sim 193.06$.
 - Note: Fragmentation often shows loss of

(

) and

(

).
- FT-IR:
 - Carbonyl (

): Strong band at

(Lactam).

◦ Nitro (

): Asymmetric stretch at

, Symmetric at

.

Phase 2: ¹H NMR (The Fingerprint)

• Solvent: DMSO-

is preferred over

due to the poor solubility of nitro-aromatics and to prevent peak overlapping.

• Resonance Assignment (Representative Data):

◦ N-Me: Singlet,

ppm.

◦ C3-Methylene (

): Singlet,

ppm.

◦ Aromatic Region: Three protons (

).

The Logic of Splitting Patterns:

• If 6-Nitro:

is isolated from

by the carbonyl and nitro groups? Correction: In the isoindolinone system:

- H7 (adjacent to C=O bridgehead) and H5 are meta to each other.
- H4 and H5 are ortho to each other.

◦ Result:

appears as a doublet (

).

appears as a doublet of doublets (

).

appears as a doublet (

, meta-coupling).

• If 5-Nitro:

- H6 and H7 are ortho.
- H4 is isolated (surrounded by bridgehead and nitro).

◦ Result:

appears as a meta-doublet (

).

appears as a doublet (

).[2]

Phase 3: 2D NMR (The Definitive Proof)

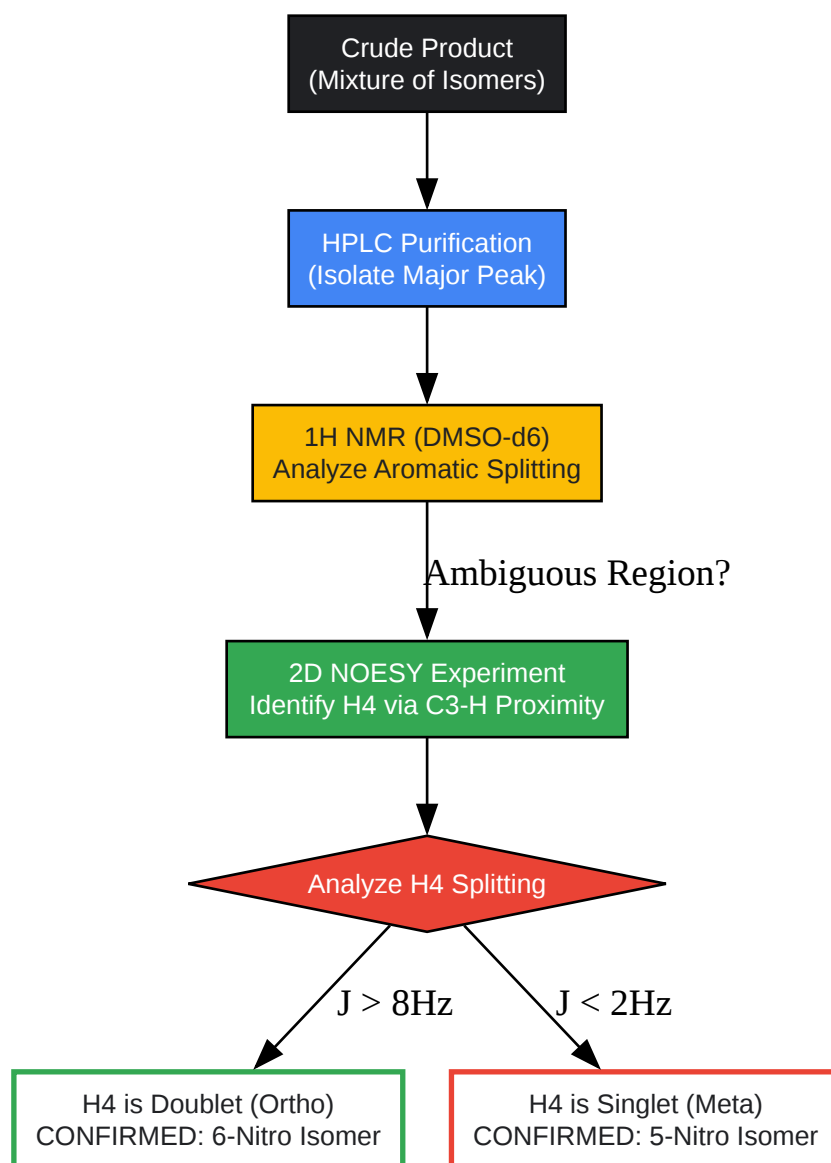
The splitting pattern alone can be ambiguous if shifts are clustered. NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

The "Anchor Proton" Strategy:

- Anchor: The N-Methyl protons are spatially fixed near the C3-Methylene protons.
- Bridge: The C3-Methylene protons are spatially proximal only to H4.
- Verdict:
 - Identify H4 via NOE correlation to C3-H.
 - Examine the splitting of H4.
 - If H4 is a doublet (): It has an ortho neighbor ().
Structure is 6-Nitro.[3][4]
 - If H4 is a singlet/meta-doublet (): It has no ortho neighbor.
Structure is 5-Nitro.

Visualization of Logic

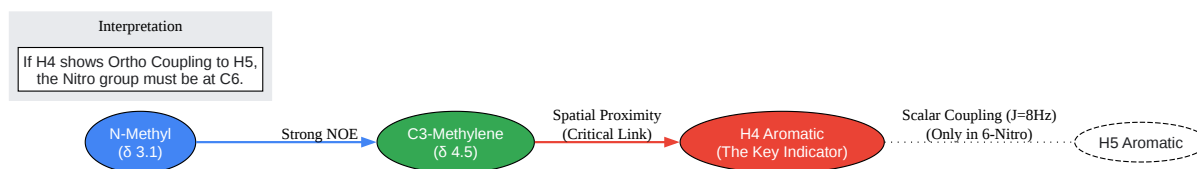
Diagram 1: Structural Elucidation Logic Flow



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Caption: Decision tree for distinguishing 5-nitro vs 6-nitro regioisomers using NMR coupling constants.

Diagram 2: The NOE Connectivity Map



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Caption: Spatial connectivity map. The N-Me -> H3 -> H4 correlation chain identifies the H4 proton.

Detailed Experimental Protocols

Protocol A: HPLC Purity Assessment

Before structural ID, ensure the sample is >95% pure to avoid assigning impurity peaks.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 μ m).
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.[5]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 210 nm (amide).
- Expectation: The nitro group increases lipophilicity compared to the parent; 6-nitro and 5-nitro isomers often have slightly different retention times (min).

Protocol B: NMR Acquisition

- Sample Prep: Dissolve 5-10 mg of solid in 0.6 mL DMSO-
. Filter if cloudy.
- Instrument: 400 MHz or higher (500 MHz preferred for clear splitting).
- Experiments:
 - ¹H ZG30: 16 scans,
.
 - COSY: To map H4-H5 coupling.
 - NOESY/ROESY: Mixing time 300-500ms. Critical for N-Me to H3 to H4 linkage.
 - ¹³C/HMBC: To verify Carbonyl (C1) correlation to H7 and H3.

Application Scientist Note: Why this matters?

In drug development, particularly for PROTACs (Proteolysis Targeting Chimeras) utilizing Cereblon ligands (like lenalidomide derivatives), the position of the nitro-reduction (to amine) determines the vector of the linker attachment.

- 6-Amino-isoindolinone derivatives often have different binding affinities and exit vectors compared to 5-amino analogs.
- Validating this structure early prevents "scaffold hopping" errors during SAR (Structure-Activity Relationship) campaigns.

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